(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide
Description
The compound “(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide” is a structurally complex molecule featuring a benzothiazole core fused with a methyl-substituted isoxazole moiety via a thioacetamide linker. Its Z-configuration at the imine bond (C=N) is critical for stabilizing the planar geometry, which may influence biological activity. While direct pharmacological data for this compound are absent in the provided evidence, analogs with similar scaffolds (e.g., thiadiazole-thiazolidinone hybrids) have demonstrated antimicrobial and anticancer activities .
Properties
IUPAC Name |
2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-10-7-13(19-23-10)17-14(21)8-24-9-15(22)18-16-20(2)11-5-3-4-6-12(11)25-16/h3-7H,8-9H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMOEJDMRRHIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSCC(=O)N=C2N(C3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and isoxazole intermediates, followed by their coupling through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to a thiol or amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole and isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups into the benzo[d]thiazole or isoxazole rings, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are studied to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Researchers are particularly interested in its antimicrobial, anticancer, and anti-inflammatory activities, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and specific functional characteristics.
Mechanism of Action
The mechanism of action of (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play critical roles in cellular functions. The compound’s effects are mediated through pathways that regulate oxidative stress, inflammation, and cell proliferation, among others.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spectroscopic and Analytical Data
*Synthesis of 5a-c involved chloroacetyl chloride and triethylamine in 1,4-dioxane, with yields comparable to methods for sulfur-linked acetamides .
Stability and Reactivity
The Z-configuration in the target compound likely reduces steric hindrance compared to E-isomers, improving solubility and metabolic stability. In contrast, N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide derivatives () exhibit rigid, halogenated structures with lower solubility but higher thermal stability (decomposition >250°C) .
Biological Activity
(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 346.4 g/mol. Its structure includes a benzo[d]thiazole moiety, which is known for various biological activities including antimicrobial and antitumor properties. The presence of isoxazole and thioacetamide groups further enhances its potential as a therapeutic agent.
Antitumor Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antitumor effects. For instance, derivatives of benzothiazole have shown cytotoxicity against various cancer cell lines, including prostate and breast cancer cells. A study demonstrated that certain thiazole derivatives induced apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may share similar mechanisms .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds derived from benzothiazole have been shown to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs). This inhibition can lead to altered gene expression profiles that favor apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may induce oxidative stress in cancer cells, leading to cell death through ROS-mediated pathways .
- Cell Cycle Arrest : Research has suggested that similar compounds can cause cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby inhibiting tumor growth .
Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of a series of thiazole derivatives on human prostate carcinoma (PC-3) cells. The results showed that these compounds significantly reduced cell viability in a dose-dependent manner. The most potent compounds induced apoptosis as evidenced by increased annexin V staining and caspase activation .
Study 2: In Vivo Studies
In vivo experiments using xenograft models have demonstrated that certain benzothiazole derivatives led to tumor regression without significant toxicity to normal tissues. These findings support further investigation into the therapeutic potential of this compound as an anticancer agent .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Antitumor Activity | Mechanism |
|---|---|---|---|
| Compound A | C16H18N4O2S | High | HDAC Inhibition |
| Compound B | C15H19N3O3S | Moderate | ROS Generation |
| This compound | C16H18N4O2S | High | Apoptosis Induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
